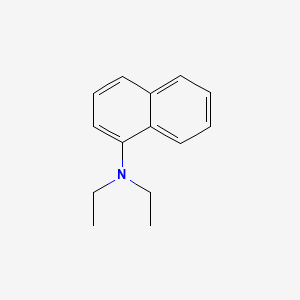

N,N-Diéthyl-1-naphtylamine

Vue d'ensemble

Description

N,N-Diethyl-1-naphthylamine: is an organic compound with the molecular formula C14H17N . It is an aromatic amine derived from naphthalene, where the hydrogen atoms on the amino group are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Applications De Recherche Scientifique

Chemistry:

Nitrate Reduction Studies: N,N-Diethyl-1-naphthylamine is used in nitrate reduction studies to form red azo dyes by reacting with nitrite-sulfanilic acid complexes.

Biology:

Enzyme Studies: It is used to study the activity of various enzymes involved in the reduction of nitrates and nitrites.

Medicine:

Diagnostic Assays: This compound is used in diagnostic assays to detect and quantify nitrites in biological samples.

Industry:

Mécanisme D'action

Target of Action

N,N-Diethyl-1-naphthylamine is an aromatic amine that is formally derived from 1-naphthylamine It is known to interact with various anilines and naphthylamine derivatives .

Mode of Action

The mode of action of N,N-Diethyl-1-naphthylamine varies depending on its application. In the rubber and plastic industries, this compound acts as a free radical scavenger, inhibiting the oxidation process and preventing the formation of harmful byproducts that can lead to material degradation .

Biochemical Pathways

N,N-Diethyl-1-naphthylamine is involved in the degradation pathway in Pseudomonas sp. strain JS3066 . A cluster of 5 genes encoding a dioxygenase system is responsible for the initial steps in its degradation through glutamylation of N,N-Diethyl-1-naphthylamine . The γ-glutamylated N,N-Diethyl-1-naphthylamine is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol .

Result of Action

The result of N,N-Diethyl-1-naphthylamine’s action is the prevention of harmful oxidation processes in the rubber and plastic industries . In the context of biodegradation, the compound is transformed into less complex molecules, contributing to the detoxification of the environment .

Action Environment

The action, efficacy, and stability of N,N-Diethyl-1-naphthylamine can be influenced by various environmental factors. For instance, the degradation of N,N-Diethyl-1-naphthylamine by Pseudomonas sp. strain JS3066 is likely to be influenced by factors such as temperature, pH, and the presence of other substances . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reduction of 1-nitronaphthalene: One common method involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine.

Direct Alkylation: Another method involves the direct alkylation of 1-naphthylamine with diethyl sulfate or diethyl iodide under basic conditions.

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N,N-Diethyl-1-naphthylamine can undergo oxidation reactions to form naphthoquinone derivatives.

Reduction: It can be reduced to form various hydrogenated derivatives.

Substitution: This compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Hydrogenated naphthylamine derivatives.

Substitution: Nitro and sulfonic acid derivatives of N,N-Diethyl-1-naphthylamine.

Comparaison Avec Des Composés Similaires

N,N-Dimethyl-1-naphthylamine: Similar in structure but with methyl groups instead of ethyl groups.

1-Naphthylamine: The parent compound without any alkyl groups.

Uniqueness: N,N-Diethyl-1-naphthylamine is unique due to its specific reactivity with nitrite ions, making it particularly useful in diagnostic assays and nitrate reduction studies. Its ethyl groups provide different steric and electronic properties compared to its dimethyl and parent analogs .

Activité Biologique

N,N-Diethyl-1-naphthylamine (DENA) is an aromatic amine with significant biological activity, particularly in the context of its potential toxicity and mutagenicity. This compound is notable for its applications in various fields, including organic synthesis and as an aminating agent. Understanding its biological effects is crucial for assessing its safety and potential applications.

- Chemical Formula : C14H17N

- Molecular Weight : 215.29 g/mol

- CAS Number : 84-95-7

DENA is structurally related to other naphthylamines, which have been studied for their biological effects. The compound is typically used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Toxicity and Safety

DENA exhibits several toxicological properties that warrant caution:

- Acute Toxicity : Animal studies have indicated that DENA can be harmful upon inhalation and skin contact, with potential fatal outcomes upon ingestion at certain doses.

- Irritation Potential : It may cause irritation to the eyes and respiratory system, highlighting the need for protective measures during handling .

Mutagenicity and Genotoxicity

Studies investigating the mutagenic potential of DENA have yielded mixed results:

- In Vitro Studies : DENA has shown some mutagenic activity in bacterial cells, although results can vary based on concentration and exposure conditions . A sister chromatid exchange assay indicated marginally positive results, suggesting potential genotoxic effects.

- Animal Studies : In a dominant lethal test conducted in mice, DENA did not exhibit significant mutagenic effects, indicating that it may not be genotoxic under certain conditions .

Metabolism and Pharmacokinetics

Understanding the metabolism of DENA is essential for evaluating its biological activity:

- Absorption and Distribution : Studies suggest that DENA is well absorbed after oral administration. In male Sprague-Dawley rats, a significant portion of the compound was metabolized and excreted primarily in feces, with minimal unchanged DENA found in urine .

- Metabolic Pathways : Metabolism primarily occurs through hydroxylation, leading to various mono- and dihydroxy derivatives. These metabolites may contribute to the observed biological effects of DENA .

Cytotoxicity Assays

In vitro cytotoxicity assays are crucial for evaluating the safety profile of compounds like DENA:

- Cell Lines Used : Various immortalized cell lines are employed to assess cytotoxicity, allowing researchers to understand potential mechanisms of toxicity .

- Findings : Preliminary studies indicate that DENA can induce cytotoxic effects in cultured mammalian cells at certain concentrations, necessitating further investigation into dose-response relationships.

Comparative Analysis with Related Compounds

To contextualize the biological activity of DENA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Diethyl-1-naphthylamine | Aromatic amine | Contains ethyl groups; used as an aminating agent |

| N,N-Dimethyl-1-naphthylamine | Aromatic amine | Methyl groups instead of ethyl; known for toxicity |

| 1-Naphthylamine | Aromatic amine | Parent compound; lacks substituents |

Propriétés

IUPAC Name |

N,N-diethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-3-15(4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLEMRIJDZGESRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058915 | |

| Record name | 1-Naphthalenamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-95-7 | |

| Record name | N,N-Diethyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-alpha-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-.ALPHA.-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI5L987JR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N-Diethyl-1-naphthylamine (DENA) interact with benzophenone (BP) upon light exposure, and what are the downstream effects observed in the study?

A1: Upon excitation with a 355-nm laser pulse, triplet benzophenone (3BP) is formed, which then interacts with DENA in a multi-step process []. First, efficient triplet energy transfer occurs from 3BP to DENA, generating triplet DENA (3DENA) []. This 3DENA subsequently forms a weakly charge-transfer triplet exciplex, denoted as 3(DENA···BP), with ground-state BP []. The presence of hydrogen-bonding solvents like water or methanol further facilitates intra-exciplex electron transfer within 3(DENA···BP), leading to the formation of BP anion (BP•-) and DENA cation (DANA•+) radicals [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.